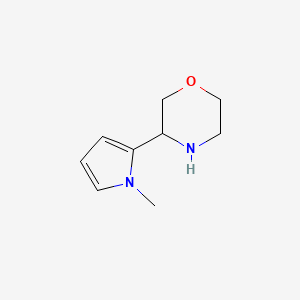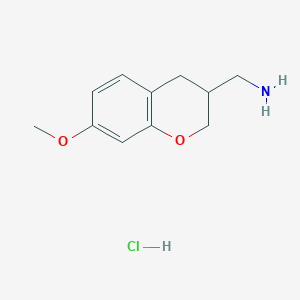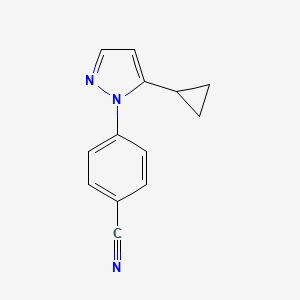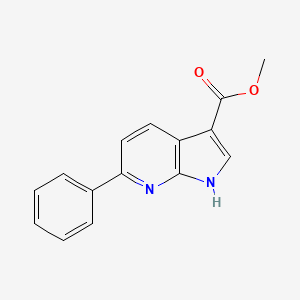
3-(1-methyl-1H-pyrrol-2-yl)morpholine
Übersicht
Beschreibung
“3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid” is a compound that has a similar structure . It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 .
Synthesis Analysis
Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of N-substituted pyrroles can be achieved via the Paal-Knorr pyrrole condensation .
Molecular Structure Analysis
The molecular structure of a related compound, “3-(1-Methyl-1H-pyrrol-2-yl)pyridine”, has a molecular formula of C10H10N2 and an average mass of 158.200 Da .
Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, is a notable reaction . This reaction can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .
Wissenschaftliche Forschungsanwendungen
Biomedical Research: Immunological Sensing
3-(1-methyl-1H-pyrrol-2-yl)morpholine: has been utilized in the development of immunosensors for the detection of biomarkers like calreticulin (CALR) in human serum samples. The compound is involved in the synthesis of conductive polymer nanocomposite materials, which are used to modify disposable immunosensors for ultra-sensitive detection through electrochemical impedance spectroscopy .
Pharmaceutical Industry: Anticancer Agents
Derivatives of 3-(1-methyl-1H-pyrrol-2-yl)morpholine have been synthesized and evaluated for their potential as anticancer agents. These compounds are studied for their efficacy in inhibiting the growth of cancer cells, with a focus on their mechanism of action and therapeutic potential .
Chemical Synthesis: Building Blocks
This compound serves as a crucial building block in chemical syntheses, particularly in the scalable production of related compounds. For example, it’s related to the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one , an important precursor for the antidiabetic drug glimepiride .
Nanotechnology: Nanocomposite Fabrication
3-(1-methyl-1H-pyrrol-2-yl)morpholine: is involved in the fabrication of nanocomposites, particularly in conjunction with single-walled carbon nanotubes (SWCNTs). These nanocomposites have applications in creating more sensitive and selective sensors for various analytical purposes .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1-methylpyrrol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11-5-2-3-9(11)8-7-12-6-4-10-8/h2-3,5,8,10H,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDSLKBTXFPOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431588.png)



![Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B1431594.png)




